4-((2-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
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Overview
Description
4-((2-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves multi-step organic reactions The process begins with the preparation of the key intermediates, such as 2-bromobenzaldehyde and 2-furylamine These intermediates undergo a condensation reaction to form the Schiff base, which is then cyclized with hydrazine derivatives to yield the triazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for commercial applications, and continuous flow reactors may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-((2-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
4-((2-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((2-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-CHLOROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 4-((2-METHYLBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 4-((2-NITROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
Uniqueness
The uniqueness of 4-((2-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromobenzylidene group enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(E)-(2-bromophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4OS/c14-10-5-2-1-4-9(10)8-15-18-12(16-17-13(18)20)11-6-3-7-19-11/h1-8H,(H,17,20)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYJUYRSZRYBID-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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